molecular formula C16H19BrN2 B12998729 5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B12998729
M. Wt: 319.24 g/mol
InChI Key: JVCHQHVGHQPHST-UHFFFAOYSA-N
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Description

5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:

    Pyridine Ring Formation: The formation of the tetrahydropyridine ring through cyclization reactions.

    Isopropyl Substitution:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various functionalized indole derivatives.

Scientific Research Applications

5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would depend on its specific interactions with molecular targets. These may include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A simpler indole derivative with a bromine atom at the 5-position.

    1-Isopropyl-1,2,3,6-tetrahydropyridine: A compound with a similar tetrahydropyridine ring structure.

    3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A compound with a similar indole and tetrahydropyridine structure but without the bromine atom.

Uniqueness

The uniqueness of 5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H19BrN2

Molecular Weight

319.24 g/mol

IUPAC Name

5-bromo-3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole

InChI

InChI=1S/C16H19BrN2/c1-11(2)19-7-5-12(6-8-19)15-10-18-16-4-3-13(17)9-14(15)16/h3-5,9-11,18H,6-8H2,1-2H3

InChI Key

JVCHQHVGHQPHST-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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